![molecular formula C5H4BClFNO2 B1593403 5-Chloro-2-fluoropyridine-3-boronic acid CAS No. 937595-70-5](/img/structure/B1593403.png)
5-Chloro-2-fluoropyridine-3-boronic acid
Overview
Description
5-Chloro-2-fluoropyridine-3-boronic acid is a compound that has been studied for its potential applications in scientific research. This compound is a member of the pyridine family, which is a heterocyclic aromatic compound with a nitrogen atom in the ring. This compound has a number of interesting properties that make it useful for various scientific research applications. In
Scientific Research Applications
Fluorescence Quenching Studies
Research has explored the fluorescence quenching properties of boronic acid derivatives, including compounds similar to 5-chloro-2-fluoropyridine-3-boronic acid. These studies are significant in understanding the fluorescence behaviors of boronic acid compounds in various environments, which is critical in applications like sensing and imaging technologies. For example, the study by (Geethanjali et al., 2015) investigated the fluorescence quenching of boronic acid derivatives in alcohols, indicating potential applications in chemical analysis and biosensing.
Metal-Organic Frameworks (MOFs)
Boronic acids, including derivatives of this compound, have been used in the development of lanthanide metal-organic frameworks (LMOFs). These materials have applications in fluorescence detection and sensing. As reported by (Yang et al., 2017), boric acid can improve the selectivity and sensing efficiency of LMOFs, highlighting their potential in detecting ions like fluoride in various environments.
Synthesis of Fluoropyridines and Pyridones
Compounds like this compound are key intermediates in the synthesis of fluoropyridines and pyridones. These compounds have wide-ranging applications in pharmaceuticals, agrochemicals, and materials science. The work by (Sutherland & Gallagher, 2003) illustrates the versatility of boronic acids in facilitating complex organic syntheses.
Boronic Acid-Diol Complexation
The complexation of boronic acids with diols, including those derived from this compound, is crucial in biomaterials. This complexation is essential in binding with biologically relevant molecules like saccharides. The study by (Brooks et al., 2018) highlights the importance of understanding these interactions for applications in sensing, delivery, and materials chemistry.
Catalysis and Chemical Reactions
Boronic acid derivatives are used as catalysts in various chemical reactions, including amide formation. The research by (Arnold et al., 2008) on N,N-di-isopropylbenzylamineboronic acid derivatives, for instance, provides insights into how modifications in boronic acid structures can enhance catalytic activity, relevant for organic synthesis and industrial chemistry.
Nanomaterials and Dendrimers
Boronic acids are integral in the synthesis of boron-based macrocycles and dendrimers. These nanostructures have potential applications in drug delivery, sensing, and material science. The research by (Christinat et al., 2007) demonstrates the use of boronic acids in creating complex nanomaterials with specific functionalities.
Sensing Applications
Boronic acids, including derivatives of this compound, are widely used in sensing applications. They interact with diols and Lewis bases, which is crucial in the development of chemical sensors. The mini-review by (Lacina et al., 2014) covers the diverse applications of boronic acids in sensing, from biological labelling to the development of therapeutics.
Mechanism of Action
Target of Action
5-Chloro-2-fluoropyridine-3-boronic acid is a boronic acid derivative used in organic synthesis
Mode of Action
Boronic acids are known to form reversible covalent complexes with proteins, enzymes, and receptors, which can influence their function . The fluorine atom in the compound could potentially enhance its binding affinity and selectivity towards its targets.
Biochemical Pathways
Boronic acids are often used in the suzuki-miyaura cross-coupling reaction, a powerful tool for forming carbon-carbon bonds .
properties
IUPAC Name |
(5-chloro-2-fluoropyridin-3-yl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BClFNO2/c7-3-1-4(6(10)11)5(8)9-2-3/h1-2,10-11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUDXVHDVUTUTFH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CN=C1F)Cl)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BClFNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30647886 | |
Record name | (5-Chloro-2-fluoropyridin-3-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30647886 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
937595-70-5 | |
Record name | (5-Chloro-2-fluoropyridin-3-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30647886 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Chloro-2-fluoropyridine-3-boronic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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